

# Technical Guide: Physicochemical Properties and Stability of C<sub>23</sub>H<sub>21</sub>BrN<sub>4</sub>O<sub>4</sub>S (Hypothetical Compound: Bromoceptin)

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## Compound of Interest

Compound Name: C<sub>23</sub>H<sub>21</sub>BrN<sub>4</sub>O<sub>4</sub>S

Cat. No.: B12205126

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

This document provides a comprehensive overview of the fundamental physicochemical properties and stability profile of Bromoceptin (**C<sub>23</sub>H<sub>21</sub>BrN<sub>4</sub>O<sub>4</sub>S**), a novel investigational compound. The data presented are critical for guiding formulation development, understanding its pharmacokinetic behavior, and ensuring proper storage and handling. All experimental methodologies are detailed to ensure reproducibility.

## Physicochemical Properties

The physicochemical characteristics of Bromoceptin are foundational to its behavior in both in vitro and in vivo systems.

### 2.1 Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters determined for Bromoceptin.

Property	Value	Method Reference
Identity		
Molecular Formula	C23H21BrN4O4S	-
Molecular Weight	545.41 g/mol	-
Appearance	White to off-white crystalline solid	Visual Inspection
Solubility		
Aqueous (pH 7.4)	0.015 mg/mL	HPLC-UV
DMSO	> 100 mg/mL	HPLC-UV
Ethanol	5.2 mg/mL	HPLC-UV
Lipophilicity		
LogP (Octanol/Water)	3.85	Shake-Flask
Acidity		
pKa	8.2 (weak base)	Potentiometric
Physical Properties		
Melting Point	188-192 °C	DSC
Hygroscopicity	Non-hygroscopic (<0.2% gain at 80% RH)	DVS

## 2.2 Experimental Protocols: Physicochemical Characterization

### 2.2.1 Protocol: Solubility Determination via HPLC-UV

- **Preparation of Stock Solution:** A stock solution of Bromoceptin is prepared in DMSO at a concentration of 20 mg/mL.
- **Calibration Curve:** A series of standards ranging from 0.1 µg/mL to 100 µg/mL are prepared by diluting the stock solution in a 50:50 acetonitrile:water mixture. The standards are injected

into an HPLC-UV system, and a calibration curve is generated based on the peak area at the compound's  $\lambda_{\text{max}}$ .

- **Sample Preparation:** An excess amount of Bromoceptin is added to vials containing the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, Ethanol).
- **Equilibration:** The vials are sealed and agitated in a shaking incubator at 25 °C for 24 hours to ensure equilibrium is reached.
- **Sample Processing:** The resulting suspensions are filtered through a 0.45  $\mu\text{m}$  PTFE filter to remove undissolved solid.
- **Analysis:** The filtrate is appropriately diluted and analyzed by HPLC-UV. The concentration is determined using the previously generated calibration curve.

#### 2.2.2 Protocol: LogP Determination via Shake-Flask Method

- **System Preparation:** Equal volumes of n-octanol and water are mixed and mutually saturated by shaking for 24 hours, followed by separation of the two phases.
- **Compound Addition:** A known amount of Bromoceptin is dissolved in the aqueous phase to a concentration where it remains fully soluble.
- **Partitioning:** An equal volume of the pre-saturated n-octanol is added to the aqueous solution. The mixture is shaken vigorously for 1 hour to facilitate partitioning.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the aqueous and octanolic layers.
- **Quantification:** The concentration of Bromoceptin in both the aqueous and octanolic phases is measured using a validated HPLC-UV method.
- **Calculation:** LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram: Physicochemical Characterization Workflow

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